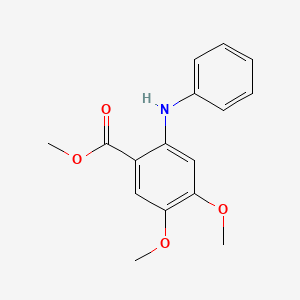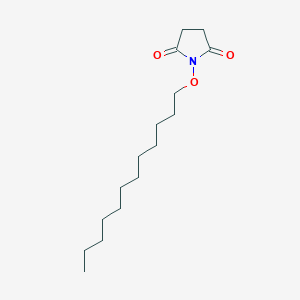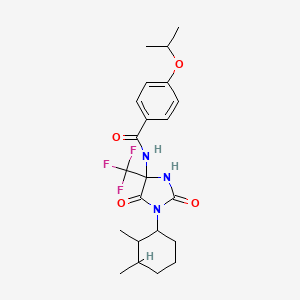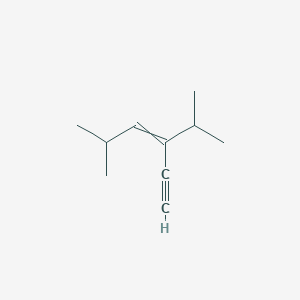![molecular formula C20H15F2N3 B12616103 2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine CAS No. 918664-34-3](/img/structure/B12616103.png)
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a chemical compound known for its unique structure and properties It features a triazine ring substituted with two 4-fluorophenyl groups and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 6-methyl-1,3,5-triazine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with the triazine derivative in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but lacks the triazine ring.
Bis(4-fluorophenyl)methanol: Contains two 4-fluorophenyl groups but has a different core structure.
Thiophene-Linked 1,2,4-Triazoles: Contains a triazole ring but with different substituents.
Uniqueness
2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its combination of a triazine ring with 4-fluorophenyl groups, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
918664-34-3 |
|---|---|
Molekularformel |
C20H15F2N3 |
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
2,4-bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine |
InChI |
InChI=1S/C20H15F2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3 |
InChI-Schlüssel |
MBKJUANFQDCKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)F)C=CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

